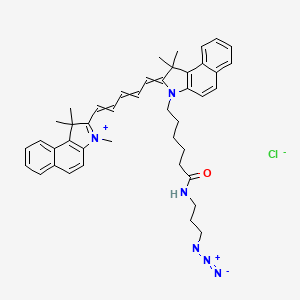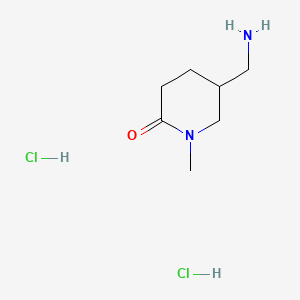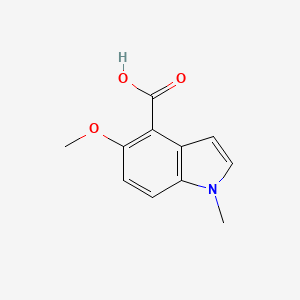
5-Methoxy-1-methylindole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-1-methylindole-4-carboxylic acid is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are significant in both natural products and synthetic drugs due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1-methylindole-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with tryptamine, a naturally occurring indole derivative.
Methylation: The tryptamine undergoes methylation at the nitrogen atom to form N-methyltryptamine.
Oxidation: The N-methyltryptamine is then oxidized to form the corresponding carboxylic acid.
Methoxylation: Finally, the carboxylic acid is subjected to methoxylation to introduce the methoxy group at the 5-position.
Industrial Production Methods: In an industrial setting, the synthesis may involve more advanced techniques and catalysts to improve yield and purity. Continuous flow reactors and automated systems are often employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-1-methylindole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the indole ring to different oxidation states, leading to the formation of various derivatives.
Reduction: Reduction reactions can reduce the carboxylic acid group to alcohols or other reduced forms.
Substitution: Substitution reactions can replace hydrogen atoms on the indole ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidation can lead to the formation of indole-4-carboxylic acid derivatives.
Reduction: Reduction can produce indole-4-carboxylic acid alcohols.
Substitution: Substitution reactions can yield a variety of substituted indole derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Methoxy-1-methylindole-4-carboxylic acid is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Medicine: The compound's biological activities make it a candidate for drug development. It may be used in the synthesis of pharmaceuticals targeting various diseases.
Industry: In the chemical industry, it is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 5-Methoxy-1-methylindole-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The exact mechanism can vary depending on the specific application, but it generally involves binding to receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
Indole-3-carboxylic acid: Similar structure but different position of the carboxylic acid group.
5-Methoxyindole-3-carboxylic acid: Similar methoxy group position but different carboxylic acid position.
1-Methylindole-4-carboxylic acid: Similar methyl group position but lacks the methoxy group.
Uniqueness: 5-Methoxy-1-methylindole-4-carboxylic acid is unique due to its specific combination of methoxy and methyl groups, which can influence its reactivity and biological activity compared to other indole derivatives.
This comprehensive overview highlights the significance of this compound in various scientific fields. Its diverse applications and unique properties make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5-methoxy-1-methylindole-4-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c1-12-6-5-7-8(12)3-4-9(15-2)10(7)11(13)14/h3-6H,1-2H3,(H,13,14) |
InChI Key |
BSNJJJRZHYPZKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


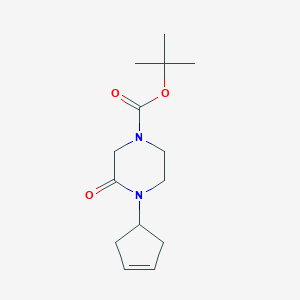
![3-Phenyltriazolo[4,5-b]pyridine](/img/structure/B15358647.png)
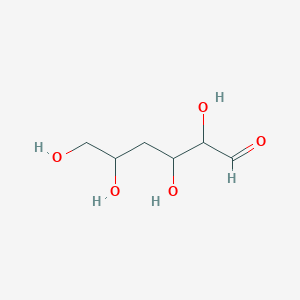
![3-[18-(2-Carboxyethyl)-8-ethenyl-13-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B15358658.png)
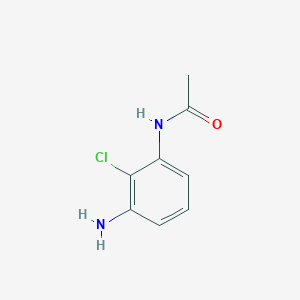

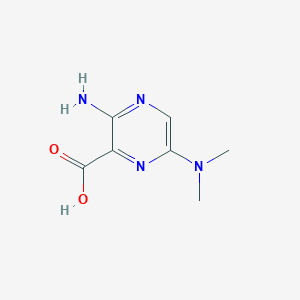
![N-[6-(2,5-dichlorophenyl)pyridin-2-yl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B15358684.png)
![1-[2-(3-Hydroxy-adamantan-1-ylamino)-acetyl]-pyrrolidine-2-carboxylic acid](/img/structure/B15358688.png)
![Tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate](/img/structure/B15358699.png)
![5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15358706.png)
